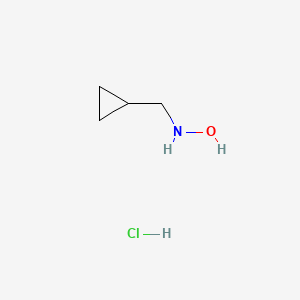
Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- is a useful research compound. Its molecular formula is C14H10Cl2N2O2S2 and its molecular weight is 373.27. The purity is usually 95%.
BenchChem offers high-quality Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-3-carboxamide, 2,5-dichloro-N-(4-methoxy-3-methyl-3H-benzothiazol-2-ylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Properties
Thiophene-3-carboxamide derivatives have been synthesized and characterized in various studies. For instance, Sailaja Rani Talupur, K. Satheesh, and K. Chandrasekhar (2021) detailed the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, characterizing them through methods like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. These molecules were further subjected to biological evaluation and molecular docking studies, showcasing their potential applications in scientific research (Talupur et al., 2021).
Antimicrobial Evaluation and Docking Studies
Similarly, YN Spoorthy, P. Kumar, T. S. Rani, and L. Ravindranath (2021) synthesized and characterized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, conducting antimicrobial activity and docking studies on the newly synthesized analogues (Spoorthy et al., 2021).
Application in Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds with a thiophene backbone, which were utilized to create a variety of heterocyclic compounds. These compounds were tested for their anti-inflammatory and analgesic activities, demonstrating significant biological potential. Particularly, compounds with COX-2 inhibitory activity showed promising results as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antibiotic and Antibacterial Synthesis
G. Ahmed (2007) synthesized a series of thiophene-2-carboxamide derivatives with the aim of developing new antibiotic and antibacterial drugs. The study provides insights into the synthesis methods and the biological activity of the synthesized compounds against various bacterial strains (Ahmed, 2007).
Mechanism of Action
Target of action
They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of action
Many thiophene and benzothiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Biochemical pathways
Thiophene and benzothiazole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the thiophene and benzothiazole moieties can significantly affect these properties .
Result of action
Thiophene and benzothiazole derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Properties
IUPAC Name |
2,5-dichloro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S2/c1-18-11-8(20-2)4-3-5-9(11)21-14(18)17-13(19)7-6-10(15)22-12(7)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJIGKDTXLNJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)




![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

